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Compound of Interest

Compound Name: Homogeraniol

Cat. No.: B12724323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Homogeraniol, systematically known as (E)-4,8-dimethylnona-3,7-dien-1-ol, is an acyclic

monoterpenoid alcohol.[1] It is a higher homolog of the well-known fragrance compound

geraniol, featuring an additional carbon in its backbone. This structural modification influences

its physicochemical properties and potential applications. Homogeraniol serves as a valuable

intermediate in the synthesis of various natural products, including squalene and juvenile

hormone analogs.[2] A thorough understanding of its chemical properties is essential for its

effective utilization in research and development.

This technical guide provides a comprehensive overview of the known chemical and physical

properties of Homogeraniol, detailed experimental protocols for their determination, and

spectroscopic data for structural elucidation.

Chemical and Physical Properties
The fundamental chemical and physical properties of Homogeraniol are summarized below.

Where experimental data for Homogeraniol is unavailable, data for structurally similar

compounds are provided for estimation and are clearly noted.
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Property Value Source

Appearance
Colorless to pale yellow liquid

(predicted)

Inferred from similar

compounds

Odor Floral, fruity (predicted)
Inferred from similar

compounds

Boiling Point

234-235 °C @ 760 mm Hg (for

isomer (E+Z)-4,8-dimethyl-3,7-

nonadien-2-ol)

[3]

150 °C @ 0.02 mm Hg

(distillation temp.)
[2]

Density

0.869 - 0.875 g/cm³ @ 25 °C

(for related compound

(E+Z)-4,8-dimethyl-3,7-

nonadien-2-one)

[4]

Refractive Index (n_D) 1.4740 @ 21 °C [2]

Molecular Properties
Property Value Source

Molecular Formula C₁₁H₂₀O [3][5]

Molecular Weight 168.28 g/mol [3][5]

IUPAC Name
(E)-4,8-dimethylnona-3,7-dien-

1-ol
[1]

Synonyms
Homogeraniol,

Geranylmethanol

CAS Number 459-88-1

Solubility
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Solvent Solubility Source

Water
97.04 mg/L @ 25 °C

(estimated for isomer)
[3]

Alcohol Soluble (for isomer) [3]

Polar Organic Solvents Expected to be soluble Inferred from structure

Non-Polar Organic Solvents
Expected to be moderately

soluble
Inferred from structure

Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of Homogeraniol.

Infrared (IR) Spectroscopy
The infrared spectrum of Homogeraniol exhibits characteristic absorption bands

corresponding to its functional groups.[1]

Table of IR Absorptions:

Wavenumber (cm⁻¹) Intensity Assignment

3330 Strong, Broad O-H stretch (alcohol)

2960, 2920 Strong C-H stretch (sp³ alkane)

~3020 Medium (expected) =C-H stretch (sp² alkene)

1665 Medium (expected) C=C stretch (alkene)

1448, 1374 Medium C-H bend (alkane)

1045 Strong C-O stretch (primary alcohol)

Data obtained from a neat sample.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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3.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in

the molecule.

¹H NMR Data (CDCl₃):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.95–5.25 m 2H Vinyl H (C₃-H, C₇-H)

3.60 t (J = 7 Hz) 2H C₁-H₂ (CH₂OH)

2.30 m 2H C₂-H₂

1.95–2.15 s 4H C₅-H₂, C₆-H₂

1.68 s 3H C₄-CH₃

1.64 s 3H C₈-CH₃

1.60 s 3H C₈-CH₃

Data from a published synthesis procedure.[2]

3.2.2 ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for Homogeraniol has not been explicitly found in the literature. However,

based on its structure, the following signals can be predicted. Due to the two non-equivalent

double bonds and the different methyl groups, 11 distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts:
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Carbon Atom Predicted Chemical Shift (δ) ppm

C1 (CH₂OH) ~60-65

C2 (CH₂) ~35-40

C3 (=CH) ~120-125

C4 (=C) ~135-140

C5 (CH₂) ~35-40

C6 (CH₂) ~25-30

C7 (=CH) ~120-125

C8 (=C) ~130-135

C9 (CH₃) ~25

C10 (CH₃) ~17

C11 (CH₃ on C4) ~16

Experimental Protocols
The following sections detail generalized experimental procedures for determining the key

chemical and physical properties of a liquid compound such as Homogeraniol.

Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.

Methodology:

A small amount of Homogeraniol (a few milliliters) is placed in a small test tube.

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged

in the liquid.

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g.,

silicone oil).
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The temperature is raised slowly until a steady stream of bubbles emerges from the capillary

tube.

Heating is discontinued, and the apparatus is allowed to cool slowly.

The boiling point is recorded as the temperature at which the liquid just begins to enter the

capillary tube.

Determination of Density
Methodology:

An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical

balance.

The container is filled with a known volume of Homogeraniol.

The filled container is reweighed to determine the mass of the liquid.

The density is calculated by dividing the mass of the liquid by its volume (Density =

Mass/Volume).

The temperature at which the measurement is made should be recorded.

Determination of Solubility
Methodology:

A known volume of a selected solvent (e.g., water, ethanol, hexane) is placed in a vial at a

constant temperature.

Small, accurately weighed portions of Homogeraniol are added to the solvent.

The mixture is agitated (e.g., by stirring or sonication) after each addition until the solute is

fully dissolved.

The addition of Homogeraniol continues until a saturated solution is formed (i.e., a small

amount of undissolved liquid remains).
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The total mass of the dissolved Homogeraniol is recorded.

Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL

or g/100 g).

Acquisition of IR Spectrum
Methodology (Attenuated Total Reflectance - ATR):

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small drop of neat Homogeraniol is placed directly onto the ATR crystal.

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The resulting spectrum is processed (e.g., baseline correction) and the characteristic

absorption peaks are identified.

Acquisition of NMR Spectra
Methodology:

A sample is prepared by dissolving approximately 5-20 mg of Homogeraniol in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

The NMR tube is placed in the spectrometer.

The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to

optimize homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The number of

scans can be adjusted to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with

single lines for each unique carbon. A larger number of scans is usually required due to the

lower natural abundance of ¹³C.
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The acquired data is processed using Fourier transformation, and the chemical shifts are

referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of

the chemical properties of a liquid sample like Homogeraniol.
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Workflow for Chemical Characterization of Homogeraniol

Sample Preparation & Initial Assessment

Determination of Physical Properties Spectroscopic Analysis for Structural Elucidation

Data Analysis and Reporting

Obtain Pure Sample of Homogeraniol

Visual Inspection (Color, Clarity)

Odor Assessment

Boiling Point Determination

Physical Characterization

Density Measurement

Physical Characterization

Solubility Testing

Physical Characterization

Refractive Index Measurement

Physical Characterization

IR Spectroscopy

Structural Analysis

¹H NMR Spectroscopy

Structural Analysis

¹³C NMR Spectroscopy

Structural Analysis

Compile and Tabulate Data Interpret Spectra

Generate Technical Report

Click to download full resolution via product page

Caption: Workflow for the chemical characterization of Homogeraniol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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